molecular formula C22H23N3O3 B6557464 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-53-4

8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557464
CAS No.: 1040672-53-4
M. Wt: 377.4 g/mol
InChI Key: MTAKDACDYDIXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1,1'-Biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a biphenyl-4-carbonyl group at the 8-position and methyl groups at the 1- and 3-positions. This compound has garnered attention as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which regulates hypoxia-inducible factor (HIF) degradation . Its structural design leverages a spirocyclic scaffold to optimize binding to the enzyme’s active site, making it a candidate for therapeutic applications in anemia and ischemic diseases .

Properties

IUPAC Name

1,3-dimethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-20(27)22(24(2)21(23)28)12-14-25(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAKDACDYDIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. These enzymes are crucial in the regulation of the hypoxic response in cells. By inhibiting HIF PHD1-3, the compound stabilizes HIF-α subunits, preventing their degradation and thereby promoting the expression of genes involved in the hypoxic response, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

Cellular Effects

The effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those related to hypoxia. The compound enhances the expression of genes that are critical for cellular adaptation to low oxygen levels. This includes upregulation of EPO, which stimulates red blood cell production, and VEGF, which promotes angiogenesis.

Molecular Mechanism

At the molecular level, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects by binding to the active site of HIF PHD enzymes. This binding inhibits the hydroxylation of HIF-α subunits, preventing their recognition by the von Hippel-Lindau (VHL) protein, which targets them for degradation. As a result, stabilized HIF-α can translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained upregulation of hypoxia-responsive genes, although the extent of this effect may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with dosage. At lower doses, the compound effectively upregulates hypoxia-responsive genes without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in normal cellular functions and metabolic processes.

Metabolic Pathways

8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to the hypoxic response. It interacts with enzymes such as HIF PHDs and cofactors like 2-oxoglutarate. The compound’s inhibition of HIF PHDs leads to altered metabolic flux and changes in metabolite levels, particularly those involved in oxygen sensing and adaptation.

Transport and Distribution

Within cells and tissues, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm, where it interacts with HIF PHD enzymes. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its activity and function.

Biological Activity

The compound 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic compound family that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C19H17N3O2
  • Molecular Weight: 335.43 g/mol
  • IUPAC Name: 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

The compound features a spiro structure that incorporates a triazine ring and a biphenyl carbonyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity: Studies have shown that derivatives of spirocyclic compounds can possess anticonvulsant properties. For instance, related diazaspiro compounds have demonstrated significant efficacy in animal models of epilepsy .
  • Anticancer Properties: Some studies indicate that modifications to the spiro structure can enhance anticancer activity. The presence of the biphenyl group may contribute to increased potency against certain cancer cell lines .
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases .

The exact mechanisms by which 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects are not fully understood but may involve:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors or ion channels involved in seizure activity and neuroprotection.
  • Inhibition of Tumor Growth: The biphenyl moiety could enhance the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets involved in cancer proliferation.

Case Studies and Research Findings

StudyFindings
Research on Anticonvulsant Activity Identified several diazaspiro compounds with notable anticonvulsant effects in rodent models.
Anticancer Activity Demonstrated that modifications to spirocyclic structures can lead to enhanced cytotoxicity against various cancer cell lines.
Neuroprotective Studies Found evidence supporting the neuroprotective role of similar compounds in models of oxidative stress-induced neuronal damage.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential pharmaceutical agent. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The triazaspiro framework can be optimized for enhanced activity against specific cancer types.
  • Antimicrobial Properties : Research has demonstrated that similar compounds exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics or antifungal agents.

Material Science

In material science, the compound's unique structural characteristics allow it to be utilized in the development of advanced materials:

  • Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
  • Nanotechnology : Its ability to form stable complexes with metal ions can be exploited in the synthesis of nanomaterials for electronic or catalytic applications.

Agricultural Chemistry

The potential use of this compound as an agrochemical is under investigation:

  • Pesticide Development : Compounds with similar structures have been explored for their insecticidal properties. This compound could serve as a lead structure for developing new pesticides that are effective against specific pests while being environmentally benign.
  • Herbicide Formulations : Its chemical stability and reactivity may allow it to function as an effective herbicide, targeting unwanted plant growth without harming crops.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations.
Study 2Antimicrobial PropertiesExhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Material ScienceEnhanced mechanical properties observed in polymer composites containing this compound compared to control samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is highly modular, allowing diverse substitutions that influence biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents Biological Target Activity (IC₅₀ or EC₅₀) Reference ID
Target Compound 8-{[1,1'-Biphenyl]-4-carbonyl}, 1,3-dimethyl PHD2 0.12 μM (tPHD2)
3-Methylpyridine derivative (Compound 11) 3-Methylpyridine, 1,3-dimethyl PHD2 0.15 μM (tPHD2)
N-Methylimidazole derivative (Compound 14) N-Methylimidazole, 1,3-dimethyl PHD2 0.08 μM (tPHD2)
RS102221 5-Oxopentyl chain, trifluoromethylphenylsulfonamido 5-HT2C receptor 2.0 nM (5-HT2C)
TTDD (7,7,9,9-Tetramethyl derivative) Tetramethyl groups Antibacterial (N-halamine) >99% bacterial kill
8-(2-Ethoxyethyl) hydrochloride 2-Ethoxyethyl, hydrochloride salt Not reported N/A
  • Chelating Groups : The presence of metal-chelating groups (e.g., pyridine, imidazole) at the 8-position enhances PHD2 inhibition by coordinating the active-site Fe(II) ion. The N-methylimidazole derivative (Compound 14) showed superior potency (IC₅₀ = 0.08 μM) compared to the biphenyl-carbonyl parent compound (IC₅₀ = 0.12 μM) .
  • Non-Chelating Substituents: Derivatives with thiophene or phenol groups at the 8-position (Compounds 12–13) were inactive, underscoring the necessity of metal-binding motifs .
  • Biological Target Divergence : The biphenyl-carbonyl derivative targets PHD2, whereas RS102221 (with a sulfonamido-pentyl chain) acts as a 5-HT2C receptor antagonist, demonstrating how substituent chemistry dictates target specificity .

Physicochemical Properties

Compound Name Molecular Weight Formula Melting Point (°C) Solubility Reference ID
Target Compound 417.45 C₂₅H₂₃N₃O₃ Not reported DMSO-soluble
8-Benzyl derivative 259.31 C₁₄H₁₇N₃O₂ Not reported THF, MeOH
8-(2-Ethoxyethyl) hydrochloride 277.75 C₁₁H₂₀ClN₃O₃ 282–284 Water, methanol
TTDD 228.29 C₉H₁₄N₃O₂Cl Not reported Chlorinated solvents
  • Solubility : Hydrophilic substituents (e.g., 2-ethoxyethyl) improve aqueous solubility, as seen in the hydrochloride salt derivative .
  • Thermal Stability : The 8-(2-ethoxyethyl) derivative exhibits high thermal stability (m.p. 282–284°C), advantageous for formulation .

Key Research Findings

  • SAR Insights :
    • The 8-position is critical for potency; biphenyl-carbonyl and imidazole groups enhance PHD2 inhibition via Fe(II) chelation and hydrophobic interactions .
    • Methyl groups at the 1- and 3-positions stabilize the spirocyclic conformation, improving metabolic stability .
  • Crystallographic Data : A co-crystal structure of the target compound with tPHD2 revealed key interactions with Val304, His313, and Fe(II), guiding further optimization .
  • Therapeutic Potential: Analogues like TTDD demonstrate the scaffold’s versatility, extending applications to antibacterial materials .

Preparation Methods

Cyclocondensation of Urea and Diethyl Oxalate

A primary method for constructing the hydantoin ring system begins with urea, diethyl oxalate, and ammonium carbonate under basic conditions. Sodium metal in anhydrous methanol facilitates deprotonation and nucleophilic attack, forming a tetrahedral intermediate that undergoes cyclization. The reaction proceeds as follows:

Urea+Diethyl oxalateNa, MeOHHydantoin intermediateNH4CO3Spirohydantoin core\text{Urea} + \text{Diethyl oxalate} \xrightarrow{\text{Na, MeOH}} \text{Hydantoin intermediate} \xrightarrow{\text{NH}4\text{CO}3} \text{Spirohydantoin core}

Key parameters:

  • Molar ratios : Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.

  • Temperature : Room temperature (25–30°C) for primary cyclization.

  • Yield : Up to 91.95% after purification.

Functionalization with Biphenyl-4-carbonyl Group

The biphenyl-4-carbonyl moiety is introduced via amide coupling or nucleophilic acyl substitution.

Amide Coupling Using Carbodiimide Reagents

A robust method involves reacting the 1,3-dimethylspirohydantoin with biphenyl-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

1,3-Dimethylspirohydantoin+Biphenyl-4-carboxylic acidEDC, HOBt, DCMTarget compound\text{1,3-Dimethylspirohydantoin} + \text{Biphenyl-4-carboxylic acid} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}

Conditions :

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% after column chromatography.

Industrial-Scale Acylation

For bulk production, automated batch reactors optimize temperature and pH control. A patent-pending protocol utilizes biphenyl-4-carbonyl chloride in a two-phase system (water/toluene) with triethylamine as a base:

1,3-Dimethylspirohydantoin+Biphenyl-4-carbonyl chlorideEt₃N, H₂O/tolueneTarget compound\text{1,3-Dimethylspirohydantoin} + \text{Biphenyl-4-carbonyl chloride} \xrightarrow{\text{Et₃N, H₂O/toluene}} \text{Target compound}

Advantages :

  • Reduced purification steps due to aqueous workup.

  • Scalability to kilogram quantities.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity. Key steps include:

  • Concentration : Rotary evaporation at 40°C to 1/10 volume.

  • Cooling : Gradual cooling to 10°C to induce crystallization.

  • Filtration : Buchner funnel filtration to isolate crystalline product.

Analytical Validation

  • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water).

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} spectra confirm substitution patterns (e.g., methyl groups at δ 1.2–1.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 413.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)
CyclocondensationUrea, diethyl oxalateNa, NH₄CO₃91.9599.75
Post-cyclizationSpirohydantoin coreLiAlH₄, CH₃I7898.2
Amide coupling1,3-DimethylspirohydantoinEDC, HOBt8599.9
Industrial acylationBiphenyl-4-carbonyl chlorideEt₃N8299.5

Challenges and Optimization Strategies

Regioselectivity in Methylation

Uncontrolled methylation at nitrogen atoms can lead to byproducts. Using bulky bases (e.g., DBU) in THF suppresses over-alkylation.

Solvent Selection for Coupling

Polar aprotic solvents (DMF, DCM) enhance EDCl-mediated amide formation but require strict anhydrous conditions.

Scalability

Batch reactors with automated pH adjustment improve reproducibility in industrial settings.

Q & A

Q. How can researchers optimize the synthetic yield of 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : Optimization hinges on reaction parameters such as solvent polarity, temperature control, and inert atmospheres. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions in spirocyclic intermediates, while maintaining temperatures between 50–80°C minimizes side-product formation . Multi-step synthesis protocols often employ continuous flow reactors for scalability and reproducibility . Monitoring via TLC or HPLC at each stage ensures intermediate purity, with final purification using column chromatography (silica gel, gradient elution).

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spirocyclic nitrogen atoms and biphenyl carbonyl groups. Aromatic protons in the biphenyl moiety typically appear as doublets in the δ 7.2–8.1 ppm range .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar spirocyclic derivatives .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, especially for validating the spiro[4.5]decane core. Monoclinic crystal systems (space group P21/c) are common for similar triazaspiro compounds .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental reactivity data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties and reaction pathways. For instance:
  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites, explaining regioselectivity in substitution reactions .
  • Transition State Analysis : Identifies energy barriers for spiro ring-opening/closure, reconciling kinetic vs. thermodynamic product ratios .
    Pair computational results with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use in vitro binding assays (e.g., SPR or fluorescence polarization) with consistent protein concentrations (1–10 µM) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain divergent in vivo/in vitro activity .
  • Epistatic Analysis : Compare structural analogs (e.g., 3-[(4-chlorophenyl)methyl] derivatives) to isolate functional group contributions to activity .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the triazaspiro core and hydrophobic interactions with the biphenyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-protein interaction .
  • Mutagenesis Studies : Engineer target protein mutants (e.g., Ala-scanning) to identify residues critical for binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.